Citryl-coa

Catalog No.
S614764
CAS No.
3131-26-8
M.F
C27H42N7O22P3S
M. Wt
941.6 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Citryl-coa

CAS Number

3131-26-8

Product Name

Citryl-coa

IUPAC Name

2-[2-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-oxoethyl]-2-hydroxybutanedioic acid

Molecular Formula

C27H42N7O22P3S

Molecular Weight

941.6 g/mol

InChI

InChI=1S/C27H42N7O22P3S/c1-26(2,20(40)23(41)30-4-3-14(35)29-5-6-60-16(38)8-27(44,25(42)43)7-15(36)37)10-53-59(50,51)56-58(48,49)52-9-13-19(55-57(45,46)47)18(39)24(54-13)34-12-33-17-21(28)31-11-32-22(17)34/h11-13,18-20,24,39-40,44H,3-10H2,1-2H3,(H,29,35)(H,30,41)(H,36,37)(H,42,43)(H,48,49)(H,50,51)(H2,28,31,32)(H2,45,46,47)

InChI Key

IHVFHZGGMJDGGZ-UHFFFAOYSA-N

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(CC(=O)O)(C(=O)O)O)O

Synonyms

(3S)-citryl-CoA, citryl-CoA, citryl-coenzyme A, coenzyme A, citryl-

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(CC(=O)O)(C(=O)O)O)O

Citryl-CoA is a thioester compound formed during the first step of the citric acid cycle, also known as the Krebs cycle. It is synthesized from the condensation of acetyl-CoA and oxaloacetate, catalyzed by the enzyme citrate synthase. This intermediate plays a crucial role in cellular metabolism, particularly in energy production and biosynthetic pathways. Citryl-CoA is characterized by its high-energy thioester bond, which is pivotal for subsequent reactions leading to citrate formation.

The formation of citryl-CoA involves an aldol-like condensation reaction where acetyl-CoA reacts with oxaloacetate. The reaction mechanism can be described in several steps:

  • Enolate Formation: The carboxylate group of an aspartate residue in citrate synthase abstracts a proton from the methyl group of acetyl-CoA, forming an enolate intermediate.
  • Nucleophilic Attack: This enolate then performs a nucleophilic attack on the carbonyl carbon of oxaloacetate, resulting in the formation of citryl-CoA.
  • Hydrolysis: Citryl-CoA is subsequently hydrolyzed to produce citrate and coenzyme A through a nucleophilic acyl substitution reaction involving water .
Acetyl CoA+OxaloacetateCitryl CoACitrate+Coenzyme A\text{Acetyl CoA}+\text{Oxaloacetate}\rightarrow \text{Citryl CoA}\rightarrow \text{Citrate}+\text{Coenzyme A}

Citryl-CoA serves as an important metabolic intermediate in the citric acid cycle, which is essential for aerobic respiration. The conversion of citryl-CoA to citrate is not only vital for energy production but also provides substrates for various biosynthetic pathways, including fatty acid and amino acid synthesis. The regulation of citrate synthase activity, and thus citryl-CoA levels, is influenced by cellular energy status, with high concentrations of ATP and NADH acting as inhibitors .

Citryl-CoA is synthesized enzymatically through the action of citrate synthase. This enzyme facilitates the reaction under physiological conditions:

  • Substrates: Acetyl-CoA and oxaloacetate are the primary substrates.
  • Enzyme: Citrate synthase catalyzes the reaction, utilizing specific amino acid residues (such as histidine and aspartate) to stabilize intermediates and facilitate proton transfers.
  • Conditions: The reaction occurs in the mitochondrial matrix at physiological pH and temperature, reflecting conditions conducive to enzyme activity .

  • Metabolic Engineering: Understanding citryl-CoA synthesis can aid in metabolic engineering efforts aimed at optimizing energy production or biosynthesis in microbial systems.
  • Disease Research: Dysregulation of the citric acid cycle, including alterations in citryl-CoA levels, has been implicated in various metabolic disorders and cancers.

Research has shown that citryl-CoA interacts closely with citrate synthase during its catalytic cycle. Studies involving mutant forms of citrate synthase have demonstrated that specific amino acids (like histidine) are critical for substrate binding and catalysis. For instance, mutations that affect these residues lead to significant changes in enzyme kinetics and substrate affinity . Furthermore, citryl-CoA's stability within the enzyme-substrate complex suggests that it plays a role in maintaining catalytic efficiency.

Citryl-CoA can be compared with several other thioester compounds involved in metabolic processes:

CompoundStructure TypeRole in MetabolismUniqueness
Acetyl-CoAThioesterCentral metabolite in energy productionPrecursor to citryl-CoA
Succinyl-CoAThioesterIntermediate in the citric acid cycleInvolved in energy conservation via GTP
Propionyl-CoAThioesterFatty acid metabolismActs as a substrate for gluconeogenesis
Malonyl-CoAThioesterFatty acid synthesisKey intermediate for biosynthesis

Citryl-CoA is unique due to its specific role as an intermediate formed exclusively during the condensation reaction catalyzed by citrate synthase, linking carbohydrate metabolism with energy production.

XLogP3

-7.4

Wikipedia

(3S)-citryl-CoA

Dates

Modify: 2023-07-20

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